molecular formula C14H25N3O2 B7043398 N-(2-hydroxypentan-3-yl)-3,5-dimethyl-1-propylpyrazole-4-carboxamide

N-(2-hydroxypentan-3-yl)-3,5-dimethyl-1-propylpyrazole-4-carboxamide

Cat. No.: B7043398
M. Wt: 267.37 g/mol
InChI Key: XKVSQHMDOSGQAN-UHFFFAOYSA-N
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Description

N-(2-hydroxypentan-3-yl)-3,5-dimethyl-1-propylpyrazole-4-carboxamide is an organic compound with a complex structure that includes a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxypentan-3-yl)-3,5-dimethyl-1-propylpyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: Subsequent steps involve the introduction of the 2-hydroxypentan-3-yl, 3,5-dimethyl, and 1-propyl groups. These substitutions are typically carried out using alkylation reactions with appropriate alkyl halides in the presence of a base.

    Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the carboxylic acid derivative of the pyrazole with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The alkyl groups attached to the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Alkyl halides and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

N-(2-hydroxypentan-3-yl)-3,5-dimethyl-1-propylpyrazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: Used in studies to understand its effects on cellular processes and its potential as a drug candidate.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxypentan-3-yl)-3,5-dimethyl-1-propylpyrazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-3,5-dimethyl-1-propylpyrazole-4-carboxamide
  • N-(2-hydroxypropyl)-3,5-dimethyl-1-propylpyrazole-4-carboxamide

Uniqueness

N-(2-hydroxypentan-3-yl)-3,5-dimethyl-1-propylpyrazole-4-carboxamide is unique due to the specific arrangement of its functional groups, which can result in distinct biological activities compared to its analogs. The presence of the 2-hydroxypentan-3-yl group, in particular, may confer unique binding properties and metabolic stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2-hydroxypentan-3-yl)-3,5-dimethyl-1-propylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2/c1-6-8-17-10(4)13(9(3)16-17)14(19)15-12(7-2)11(5)18/h11-12,18H,6-8H2,1-5H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVSQHMDOSGQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=N1)C)C(=O)NC(CC)C(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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